molecular formula C28H41N3O4 B3331071 Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate CAS No. 777026-65-0

Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate

Cat. No. B3331071
CAS RN: 777026-65-0
M. Wt: 483.6 g/mol
InChI Key: BVHBPPAMYYUYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate, commonly known as DIBOC, is a chemical compound used in organic synthesis. It is a white solid, insoluble in water, and soluble in organic solvents. DIBOC is widely used as a protecting group for amines due to its stability and ease of removal.

Mechanism of Action

DIBOC acts as a protecting group for amines by forming a stable carbamate bond with the amine group. This protects the amine from unwanted reactions during subsequent chemical reactions. DIBOC can be removed by treatment with acid, which cleaves the carbamate bond and regenerates the free amine.
Biochemical and Physiological Effects:
DIBOC does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

DIBOC is a widely used protecting group for amines due to its stability and ease of removal. It is compatible with a wide range of chemical reactions and can be removed under mild conditions. However, DIBOC has some limitations as a protecting group. It is not effective for protecting acidic or basic functional groups, and it may be difficult to remove in some cases.

Future Directions

1. Development of new protecting groups for amines that are more effective or easier to remove than DIBOC.
2. Investigation of the use of DIBOC in the synthesis of new organic compounds and materials.
3. Study of the mechanism of DIBOC removal under different conditions to optimize its use in organic synthesis.
4. Exploration of the use of DIBOC in the synthesis of peptides and other biomolecules.
5. Investigation of the use of DIBOC in the synthesis of new drugs and pharmaceuticals.
In conclusion, DIBOC is a widely used protecting group for amines in organic synthesis. It has a stable carbamate bond with the amine group and can be removed under mild conditions. DIBOC has no known biochemical or physiological effects, and it is used solely as a chemical reagent in the laboratory. Further research is needed to optimize its use in organic synthesis and explore its potential applications in the synthesis of new organic compounds and materials.

Scientific Research Applications

DIBOC is widely used in organic synthesis as a protecting group for amines. It is used to selectively protect primary and secondary amines in the presence of other functional groups. DIBOC is also used in the synthesis of peptides, oligonucleotides, and other organic compounds.

properties

IUPAC Name

tert-butyl N-[1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O4/c1-27(2,3)34-25(32)30-23(17-21-13-9-7-10-14-21)19-29-20-24(18-22-15-11-8-12-16-22)31-26(33)35-28(4,5)6/h7-16,23-24,29H,17-20H2,1-6H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHBPPAMYYUYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate
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